molecular formula C28H36O2 B4331970 4-(2-{3-[2-(4-HYDROXYPHENYL)PROPAN-2-YL]ADAMANTAN-1-YL}PROPAN-2-YL)PHENOL

4-(2-{3-[2-(4-HYDROXYPHENYL)PROPAN-2-YL]ADAMANTAN-1-YL}PROPAN-2-YL)PHENOL

Cat. No.: B4331970
M. Wt: 404.6 g/mol
InChI Key: NJSKHGFARNJYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(tricyclo[3311~3,7~]decane-1,3-diyldipropane-2,2-diyl)diphenol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldipropane-2,2-diyl)diphenol typically involves multiple steps, including pivotal reactions such as Diels–Alder and Conia-ene reactions . These reactions are carried out under controlled conditions to ensure the formation of the desired tricyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure reactions and the use of specific solvents can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,4’-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldipropane-2,2-diyl)diphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

4,4’-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldipropane-2,2-diyl)diphenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldipropane-2,2-diyl)diphenol involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldipropane-2,2-diyl)diphenol is unique due to its specific combination of functional groups and its potential for diverse applications. Its stability and reactivity make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-[2-[3-[2-(4-hydroxyphenyl)propan-2-yl]-1-adamantyl]propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O2/c1-25(2,21-5-9-23(29)10-6-21)27-14-19-13-20(15-27)17-28(16-19,18-27)26(3,4)22-7-11-24(30)12-8-22/h5-12,19-20,29-30H,13-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSKHGFARNJYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C23CC4CC(C2)CC(C4)(C3)C(C)(C)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-{3-[2-(4-HYDROXYPHENYL)PROPAN-2-YL]ADAMANTAN-1-YL}PROPAN-2-YL)PHENOL
Reactant of Route 2
Reactant of Route 2
4-(2-{3-[2-(4-HYDROXYPHENYL)PROPAN-2-YL]ADAMANTAN-1-YL}PROPAN-2-YL)PHENOL
Reactant of Route 3
4-(2-{3-[2-(4-HYDROXYPHENYL)PROPAN-2-YL]ADAMANTAN-1-YL}PROPAN-2-YL)PHENOL
Reactant of Route 4
4-(2-{3-[2-(4-HYDROXYPHENYL)PROPAN-2-YL]ADAMANTAN-1-YL}PROPAN-2-YL)PHENOL
Reactant of Route 5
4-(2-{3-[2-(4-HYDROXYPHENYL)PROPAN-2-YL]ADAMANTAN-1-YL}PROPAN-2-YL)PHENOL
Reactant of Route 6
4-(2-{3-[2-(4-HYDROXYPHENYL)PROPAN-2-YL]ADAMANTAN-1-YL}PROPAN-2-YL)PHENOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.